molecular formula C7H9Br3N2 B14091238 2,4,5-Tribromo-1-butyl-1H-imidazole CAS No. 2302-24-1

2,4,5-Tribromo-1-butyl-1H-imidazole

Cat. No.: B14091238
CAS No.: 2302-24-1
M. Wt: 360.87 g/mol
InChI Key: ZCHYKBSGRBYXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Tribromo-1-butyl-1H-imidazole is a brominated imidazole derivative with the molecular formula C7H9Br3N2. This compound is characterized by the presence of three bromine atoms at positions 2, 4, and 5 on the imidazole ring, and a butyl group attached to the nitrogen atom. It is known for its significant applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tribromo-1-butyl-1H-imidazole typically involves the bromination of 1-butylimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Tribromo-1-butyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

2,4,5-Tribromo-1-butyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Tribromo-1-butyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the imidazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2,4,5-Tribromo-1-butyl-1H-imidazole can be compared with other brominated imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2302-24-1

Molecular Formula

C7H9Br3N2

Molecular Weight

360.87 g/mol

IUPAC Name

2,4,5-tribromo-1-butylimidazole

InChI

InChI=1S/C7H9Br3N2/c1-2-3-4-12-6(9)5(8)11-7(12)10/h2-4H2,1H3

InChI Key

ZCHYKBSGRBYXMU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(N=C1Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.